(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Description
The compound is a polycyclic heterocycle featuring a pyrido-oxazine core with two protective groups: a benzyloxycarbonyl (Cbz) group at position 6 and a tert-butoxycarbonyl (Boc) group at position 2. Its stereochemistry (3R,4aS,8aR*) indicates a rigid, fused bicyclic system, which is critical for conformational stability. The carboxylic acid moiety at position 3 enhances solubility and enables further functionalization.
Structural elucidation of such compounds typically relies on advanced spectroscopic techniques. For example, UV and NMR spectroscopy (1H and 13C) are essential for confirming stereochemistry and substituent positions, as demonstrated in studies of structurally related compounds like Zygocaperoside and Isorhamnetin-3-O glycoside . These methods validate the octahydro-2H-pyrido[4,3-b][1,4]oxazine scaffold and protective group placements.
Properties
IUPAC Name |
(3R,4aS,8aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxycarbonyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-20(27)23-15-11-22(10-9-17(15)28-13-16(23)18(24)25)19(26)29-12-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,24,25)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZBJNZUDVGSRD-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@H]2OC[C@@H]1C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares functional and structural similarities with several classes of heterocycles:
The tert-butoxycarbonyl group in the target compound enhances steric protection compared to simpler acetyl or benzyl groups, reducing unintended side reactions during synthesis.
Spectroscopic Properties
Comparative NMR data for similar compounds highlight distinct shifts due to substituent effects:
The Boc group’s tert-butyl protons (~1.45 ppm) and the Cbz aromatic signals (~7.3 ppm) are diagnostic markers for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
